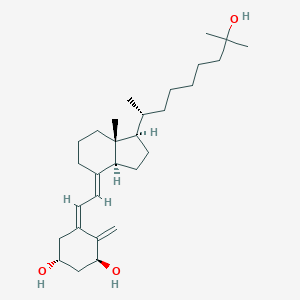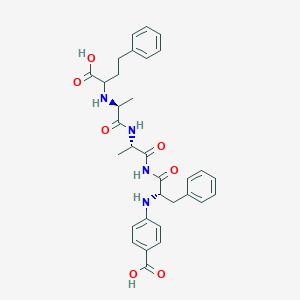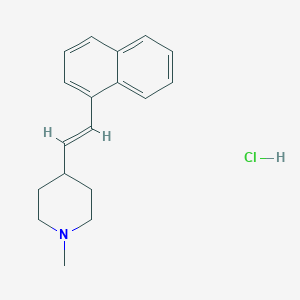
1-Methyl-4-(1-naphthylvinyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(1-naphthylvinyl)piperidine, also known as M4N, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the dopamine transporter, which makes it an important tool for studying the role of dopamine in the brain.
作用機序
The mechanism of action of 1-Methyl-4-(1-naphthylvinyl)piperidine involves the inhibition of the dopamine transporter. The dopamine transporter is a transmembrane protein that is responsible for the reuptake of dopamine from the synaptic cleft. 1-Methyl-4-(1-naphthylvinyl)piperidine binds to the dopamine transporter with high affinity, which prevents the reuptake of dopamine. This results in an increase in the concentration of dopamine in the synaptic cleft, which can activate dopamine receptors and modulate various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Methyl-4-(1-naphthylvinyl)piperidine are primarily related to its ability to modulate dopamine signaling in the brain. By inhibiting the dopamine transporter, 1-Methyl-4-(1-naphthylvinyl)piperidine increases the concentration of dopamine in the synaptic cleft, which can activate dopamine receptors and modulate various physiological processes. Some of the physiological processes that are modulated by dopamine include movement, motivation, reward, and addiction.
実験室実験の利点と制限
1-Methyl-4-(1-naphthylvinyl)piperidine is a potent and selective inhibitor of the dopamine transporter, which makes it an important tool for studying the role of dopamine in the brain. One of the advantages of 1-Methyl-4-(1-naphthylvinyl)piperidine is that it is highly selective for the dopamine transporter, which minimizes the potential for off-target effects. Another advantage of 1-Methyl-4-(1-naphthylvinyl)piperidine is that it is relatively easy to synthesize, which makes it accessible to a wide range of researchers. However, there are also some limitations to the use of 1-Methyl-4-(1-naphthylvinyl)piperidine in lab experiments. One limitation is that 1-Methyl-4-(1-naphthylvinyl)piperidine is not very stable, which can make it difficult to work with in certain experimental conditions. Another limitation is that 1-Methyl-4-(1-naphthylvinyl)piperidine has a relatively short half-life, which can limit its effectiveness in certain experimental paradigms.
将来の方向性
There are many future directions for research on 1-Methyl-4-(1-naphthylvinyl)piperidine. One direction is to study the effects of 1-Methyl-4-(1-naphthylvinyl)piperidine on dopamine signaling in different brain regions and under different experimental conditions. Another direction is to develop more stable and effective analogs of 1-Methyl-4-(1-naphthylvinyl)piperidine that can be used in a wider range of experimental paradigms. Finally, there is a need to better understand the role of dopamine in various physiological processes, which can be facilitated by the use of 1-Methyl-4-(1-naphthylvinyl)piperidine as a tool for studying dopamine signaling in the brain.
合成法
The synthesis of 1-Methyl-4-(1-naphthylvinyl)piperidine involves the reaction of 1-methylpiperidine-4-carboxaldehyde with 1-naphthylboronic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction, which results in the formation of 1-Methyl-4-(1-naphthylvinyl)piperidine as a white solid. The yield of 1-Methyl-4-(1-naphthylvinyl)piperidine is typically around 50%, and the purity can be increased through recrystallization.
科学的研究の応用
1-Methyl-4-(1-naphthylvinyl)piperidine has been used extensively in scientific research to study the role of dopamine in the brain. Dopamine is a neurotransmitter that is involved in a wide range of physiological processes, including movement, motivation, reward, and addiction. 1-Methyl-4-(1-naphthylvinyl)piperidine is a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, 1-Methyl-4-(1-naphthylvinyl)piperidine increases the concentration of dopamine in the synaptic cleft, which allows researchers to study the effects of dopamine on various physiological processes.
特性
CAS番号 |
117613-42-0 |
|---|---|
製品名 |
1-Methyl-4-(1-naphthylvinyl)piperidine |
分子式 |
C19H27N3O |
分子量 |
287.8 g/mol |
IUPAC名 |
1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine;hydrochloride |
InChI |
InChI=1S/C18H21N.ClH/c1-19-13-11-15(12-14-19)9-10-17-7-4-6-16-5-2-3-8-18(16)17;/h2-10,15H,11-14H2,1H3;1H/b10-9+; |
InChIキー |
GWJYNGSCHXLVLM-RRABGKBLSA-N |
異性体SMILES |
CN1CCC(CC1)/C=C/C2=CC=CC3=CC=CC=C32.Cl |
SMILES |
CN1CCC(CC1)C=CC2=CC=CC3=CC=CC=C32.Cl |
正規SMILES |
CN1CCC(CC1)C=CC2=CC=CC3=CC=CC=C32.Cl |
同義語 |
1-methyl-4-(1-naphthylvinyl)piperidine B 120 B-120 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




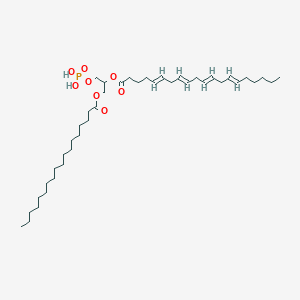
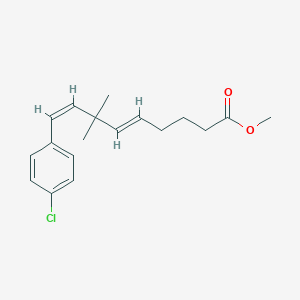
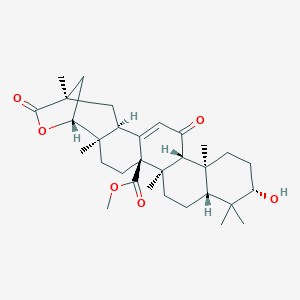

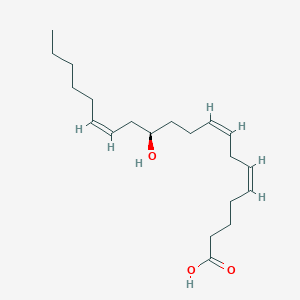

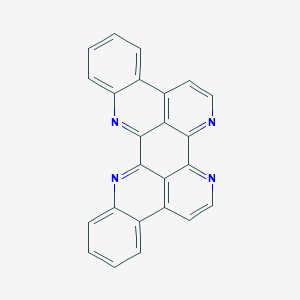
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B218996.png)


![(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B219058.png)
